molecular formula C32H40N4O8 B12693995 N,N'-(9,10-Dihydro-9,10-dioxo-2,6-anthracenediyl)bis-1-piperidineacetamide diacetate CAS No. 134888-24-7

N,N'-(9,10-Dihydro-9,10-dioxo-2,6-anthracenediyl)bis-1-piperidineacetamide diacetate

Cat. No.: B12693995
CAS No.: 134888-24-7
M. Wt: 608.7 g/mol
InChI Key: JLAQNABKUFWNNC-UHFFFAOYSA-N
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Description

N,N’-(9,10-Dihydro-9,10-dioxo-2,6-anthracenediyl)bis-1-piperidineacetamide diacetate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its anthracene core, which is substituted with piperidineacetamide groups, making it a unique molecule with distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong oxidizing agents and acidic conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N’-(9,10-Dihydro-9,10-dioxo-2,6-anthracenediyl)bis-1-piperidineacetamide diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Acidic Conditions: Sulfuric acid, hydrochloric acid.

Major Products Formed

Scientific Research Applications

N,N’-(9,10-Dihydro-9,10-dioxo-2,6-anthracenediyl)bis-1-piperidineacetamide diacetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes and pigments due to its stable chromophore.

Mechanism of Action

The mechanism of action of N,N’-(9,10-Dihydro-9,10-dioxo-2,6-anthracenediyl)bis-1-piperidineacetamide diacetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s anthracene core can intercalate with DNA, disrupting cellular processes and leading to its potential therapeutic effects. Additionally, the piperidineacetamide groups can interact with specific protein targets, modulating their activity and contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-(9,10-Dihydro-9,10-dioxo-2,6-anthracenediyl)bis-1-piperidineacetamide diacetate is unique due to its combination of the anthracene core with piperidineacetamide groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

CAS No.

134888-24-7

Molecular Formula

C32H40N4O8

Molecular Weight

608.7 g/mol

IUPAC Name

acetic acid;N-[9,10-dioxo-6-[(2-piperidin-1-ylacetyl)amino]anthracen-2-yl]-2-piperidin-1-ylacetamide

InChI

InChI=1S/C28H32N4O4.2C2H4O2/c33-25(17-31-11-3-1-4-12-31)29-19-7-9-21-23(15-19)27(35)22-10-8-20(16-24(22)28(21)36)30-26(34)18-32-13-5-2-6-14-32;2*1-2(3)4/h7-10,15-16H,1-6,11-14,17-18H2,(H,29,33)(H,30,34);2*1H3,(H,3,4)

InChI Key

JLAQNABKUFWNNC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C1CCN(CC1)CC(=O)NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=CC(=C4)NC(=O)CN5CCCCC5

Origin of Product

United States

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